molecular formula C9H9ClN2O B13950796 (5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol

(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol

Cat. No.: B13950796
M. Wt: 196.63 g/mol
InChI Key: IPWPNYDGSRHGTN-UHFFFAOYSA-N
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Description

1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- is a heterocyclic aromatic compound that features a benzimidazole core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of o-phenylenediamine with formic acid or aldehydes, followed by oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 5-chloro and 2-methyl groups enhances its reactivity and potential for specific interactions with biological targets .

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

(5-chloro-2-methylbenzimidazol-1-yl)methanol

InChI

InChI=1S/C9H9ClN2O/c1-6-11-8-4-7(10)2-3-9(8)12(6)5-13/h2-4,13H,5H2,1H3

InChI Key

IPWPNYDGSRHGTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CO)C=CC(=C2)Cl

Origin of Product

United States

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